rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride
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Overview
Description
rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . The process involves several steps, including the formation of intermediate compounds and their subsequent conversion to the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as crystallization and purification to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations . This compound also upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-hydroxynorketamine: A metabolite of ketamine with similar antidepressant effects.
(R,S)-ketamine: A racemic mixture of ketamine enantiomers with known antidepressant properties.
Uniqueness
rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and its ability to interact with multiple molecular targets. Unlike other similar compounds, it has a distinct mechanism of action that involves both NMDA-independent and AMPA receptor-mediated pathways .
Properties
IUPAC Name |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNNTGCYKRCSOP-MHDYBILJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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